Thermal Stability for High-Temp Processing
Solvent Black 27 demonstrates a heat-resistance ceiling of ≥280 °C in polystyrene (PS) and 320 °C in polycarbonate (PC), as determined by injection-molding simulation with 1/3 SD reduction . In independent testing, Solvent Black 27 earns an 'A' rating at 200 °C for 1 minute and at 150 °C for 30 minutes, with no decomposition . By contrast, Solvent Black 3 (disazo) exhibits a minimum heat resistance of only 160 °C, and Solvent Black 7 (Nigrosine azine) reaches a minimum of 180 °C under comparable test protocols [1][2]. This 100–120 °C differential means Solvent Black 27 survives processing in polycarbonate (typical molding temperature 280–320 °C) and polyamide (265–340 °C), whereas SB3 and SB7 would undergo thermal degradation and color shift in these engineering resins.
| Evidence Dimension | Heat resistance temperature – maximum processing temperature before degradation |
|---|---|
| Target Compound Data | 280–300 °C in PS (1/3 SD reduction); 320 °C in PC; 'A' rating at 200 °C/1 min, 150 °C/30 min |
| Comparator Or Baseline | Solvent Black 3: 160 °C minimum; Solvent Black 7: 180 °C minimum |
| Quantified Difference | 100–140 °C higher thermal endurance for SB27 over SB3; 100–120 °C over SB7; 320 °C in PC vs. 160–180 °C limit for comparators |
| Conditions | Injection-molding simulation in PS, ABS, PC, PETP, PA 6, PMMA (Polysynthren TDS); standard oven heat-stability testing (Valifast TDS) |
Why This Matters
For procurement in engineering plastics (PC, PA, PET) where processing exceeds 250 °C, Solvent Black 3 and 7 are thermally excluded, making SB27 the only viable black solvent dye option without switching to inorganic pigments that compromise transparency.
- [1] Organotin.org. Solvent Black 3 – Physical & Chemical Properties: Heat resistance 160 °C min. 2021. Available at: https://www.organotin.org/archives/10994 View Source
- [2] Organotin.org. Solvent Black 7 – Physical and Chemical Properties: Heat resistance 180 °C min. 2021. Available at: https://www.organotin.org/archives/10991 View Source
